butyl 4-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate
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Overview
Description
BUTYL 4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Benzamido Group: The tetrazole derivative is then coupled with a benzamido group through an amide bond formation.
Esterification: The final step involves the esterification of the carboxylic acid group with butanol to form the butyl ester.
Industrial Production Methods
Industrial production of BUTYL 4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols, alcohols; basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
BUTYL 4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of BUTYL 4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate
- Losartan Potassium
- 3,6-Bis(1H-1,2,3,4-tetrazol-5-yl)benzoic acid
Uniqueness
BUTYL 4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE is unique due to its specific combination of a tetrazole ring and a benzamido group, which imparts distinct chemical and biological properties. The presence of the butyl ester group further enhances its solubility and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19N5O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
butyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C19H19N5O3/c1-2-3-12-27-19(26)15-4-8-16(9-5-15)21-18(25)14-6-10-17(11-7-14)24-13-20-22-23-24/h4-11,13H,2-3,12H2,1H3,(H,21,25) |
InChI Key |
VFCPQODMKNXZNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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